

PLX73086: A Focused Look at Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: PLX73086

Cat. No.: B1574677

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity profile of **PLX73086**, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), against other tyrosine kinases.

PLX73086 (also known as AC708) is a small molecule inhibitor designed to target CSF1R, a key receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and microglia.^[1] Its mechanism of action involves the inhibition of CSF1R phosphorylation, thereby blocking downstream signaling pathways. This targeted action makes **PLX73086** a valuable tool in studying the roles of these myeloid cells in various physiological and pathological processes.

Selectivity Profile of PLX73086

Available data indicates that **PLX73086** exhibits significant specificity for CSF1R with marked selectivity against some closely related tyrosine kinases. While a comprehensive public kinome scan profiling **PLX73086** against a large panel of kinases is not readily available, existing information highlights its focused activity.

Kinase Target	Activity/Selectivity	Reference
CSF1R	Potent Inhibitor	[1]
PDGFR α	Selective over	[1]
PDGFR β	Selective over	[1]
FLT3	Selective over	[1]
KIT	Selective over	[1]

Note: This table summarizes the currently available public data on **PLX73086** selectivity. A broader kinase profiling would be necessary for a complete understanding of its off-target effects.

Experimental Protocols

Below is a detailed, representative methodology for a biochemical kinase inhibition assay, which is a standard method for determining the selectivity of kinase inhibitors like **PLX73086**. The specific parameters for **PLX73086** testing may vary.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **PLX73086** against a panel of purified tyrosine kinases.

Materials:

- Purified recombinant human tyrosine kinases
- **PLX73086** (solubilized in DMSO)
- ATP (Adenosine triphosphate)
- Specific peptide substrates for each kinase
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

- Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: A serial dilution of **PLX73086** is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These dilutions are then further diluted in the assay buffer.
- Kinase Reaction Setup:
 - Add 2.5 µL of the diluted **PLX73086** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
 - Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration is typically at or near the K_m for each specific kinase.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
- Detection:
 - Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: The luminescence of each well is measured using a plate reader.

- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each **PLX73086** concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizing Key Pathways and Workflows

To further illustrate the context of **PLX73086**'s action and evaluation, the following diagrams are provided.

CSF1R Signaling Pathway Inhibition by **PLX73086**
General Workflow for Kinase Inhibitor Profiling

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References

- 1. PLX73086 | Benchchem [benchchem.com]
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